molecular formula C12H15BrO2S B1398136 Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate CAS No. 740842-66-4

Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate

Cat. No. B1398136
M. Wt: 303.22 g/mol
InChI Key: JDRGFVUVROZHAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate can be achieved through several methods. One method involves the reaction of 3-Bromothiophenol with sodium hydride in N,N-dimethyl-formamide at 0℃ for 0.5h, followed by the addition of Ethyl 4-bromobutyrate at 30℃ for 16h . Another method involves the reaction of 3-bromothiol, ethyl 4- bromobutyrate, and cesium carbonate in dimethylformamide at 20℃ for 1h .


Molecular Structure Analysis

The InChI code for Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate is 1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate have been described in the Synthesis Analysis section. The reactions involve the use of 3-Bromothiophenol, sodium hydride, Ethyl 4-bromobutyrate, and cesium carbonate .


Physical And Chemical Properties Analysis

Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate is a liquid at room temperature . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antimycobacterial Agents

Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate and its derivatives have been studied for their antimycobacterial properties. A compound synthesized using this chemical showed significant inhibitory activity against Mycobacterium tuberculosis, with greater potency than standard anti-tuberculosis drugs (Raju et al., 2010).

Antidiabetic Potential

The compound's derivatives have been examined for their antidiabetic potential. Certain molecules synthesized from it exhibited significant inhibition of the α-glucosidase enzyme, suggesting their potential as antidiabetic agents (Nazir et al., 2018).

Antimicrobial and Pharmacological Properties

Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate is a precursor in the synthesis of compounds with antimicrobial activities. Derivatives of this compound were screened for antimicrobial activities, and some showed promising results (Popiołek et al., 2011).

Synthesis of Novel Heterocycles

This compound is used in the synthesis of novel heterocycles, which are crucial in pharmaceutical research. The synthesized heterocycles have been explored for various biological activities (Coe et al., 1997).

Cross-Coupling Reactions

Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate is utilized in cross-coupling reactions, which are fundamental in creating complex organic compounds. These reactions are significant in the development of pharmaceuticals and materials science (Padwa et al., 1997).

Safety And Hazards

The safety information available indicates that Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P338+P351) .

properties

IUPAC Name

ethyl 4-(3-bromophenyl)sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2S/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRGFVUVROZHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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